molecular formula C20H20N2O3 B11087957 methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate CAS No. 442632-73-7

methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate

Cat. No.: B11087957
CAS No.: 442632-73-7
M. Wt: 336.4 g/mol
InChI Key: LMDJLCLBOCXAMO-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The resulting indole derivative is then subjected to further reactions to introduce the carbamoyl and benzoate groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate is unique due to its specific structure, which combines the indole moiety with a benzoate ester and a carbamoyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

442632-73-7

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 4-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]benzoate

InChI

InChI=1S/C20H20N2O3/c1-13-16(17-5-3-4-6-18(17)22-13)11-12-21-19(23)14-7-9-15(10-8-14)20(24)25-2/h3-10,22H,11-12H2,1-2H3,(H,21,23)

InChI Key

LMDJLCLBOCXAMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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